molecular formula C11H20N2O2 B121537 tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate CAS No. 150516-43-1

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Cat. No. B121537
M. Wt: 212.29 g/mol
InChI Key: MWTHZUMWDMOWQO-UHFFFAOYSA-N
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Description

The tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a compound that belongs to the class of azaspiroheptanes, which are characterized by a spirocyclic structure involving a nitrogen atom. Although the specific compound is not directly described in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of tert-butyl groups, azetidine, and cyclobutane rings, which are common in the synthesis of novel compounds with potential applications in medicinal chemistry and as scaffolds for chiral ligands .

Synthesis Analysis

The synthesis of related compounds to tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate has been reported with efficient and scalable routes. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves bifunctional intermediates that allow for selective derivatization on the azetidine and cyclobutane rings . Another related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, was synthesized from a commercially available chiral lactone, with significant improvements over original routes, including an epimerization/hydrolysis step to avoid tedious purification . These methods could potentially be adapted for the synthesis of tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate.

Molecular Structure Analysis

The molecular structure of azaspiroheptanes is characterized by a spirocyclic framework that incorporates a nitrogen atom within the ring system. This structure is known to impart unique chemical and physical properties to the molecule, which can be exploited in the design of new chemical entities. The presence of tert-butyl groups in these compounds is likely to influence their steric and electronic properties, affecting their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that azaspiroheptanes can undergo various transformations. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate includes selective derivatization on different rings, which suggests that the azaspiroheptane core can be functionalized to access diverse chemical spaces . The practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate demonstrates the use of aziridine opening and optical resolution, indicating that azaspiroheptanes can be synthesized and resolved into enantiomers, which is crucial for the development of chiral drugs .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate are not directly reported, the properties of similar compounds can provide insights. The tert-butyl group is known to impart significant steric bulk, which can affect the solubility and boiling points of these compounds. The presence of a nitrogen atom within the ring system is likely to contribute to the basicity and nucleophilicity of the molecule, which can be important in its reactivity and potential biological activity. The synthesis routes described for related compounds suggest that these molecules can be obtained in pure form and in significant quantities, which is essential for further application in research and drug development .

Scientific Research Applications

Therapeutic Research Applications

Antidepressant Drugs : Studies have explored the efficacy of serotonin receptor agonists, like buspirone and related azapirones (which may be structurally similar to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate), as potential antidepressants. These compounds act as 5-HT1A receptor partial agonists and have been investigated in both clinical and preclinical settings for their antidepressant-like activity, suggesting a role in enhancing serotonin neurotransmission (Burrows, Judd, & Norman, 1991).

Environmental and Technological Applications

Decomposition in Environmental Settings : The decomposition of related compounds, such as Methyl tert-butyl ether (MTBE), has been studied for its environmental implications. For instance, research on the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates the feasibility of utilizing radio frequency plasma reactors for environmental decontamination purposes (Hsieh et al., 2011).

Polymer Membranes for Purification : The use of polymer membranes for the purification of fuel oxygenates, like MTBE, highlights the application of such compounds in improving fuel performance and addressing environmental pollution issues. Studies focusing on the separation of methanol/MTBE mixtures through pervaporation offer insights into novel techniques for obtaining pure MTBE, underscoring the importance of research in this area for both industrial applications and environmental conservation (Pulyalina et al., 2020).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to store the compound in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .

properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTHZUMWDMOWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593522
Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

CAS RN

150516-43-1
Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 5-AZASPIRO[2.4]HEPTAN-1-YLCARBAMATE
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